Cas no 477320-59-5 (1-(4-BROMOPHENYL)-3-(5-CHLORO-2-METHOXYANILINO)-1-PROPANONE)

1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone is a brominated and chlorinated aromatic ketone derivative with potential applications in organic synthesis and pharmaceutical research. Its structural features, including the 4-bromophenyl and 5-chloro-2-methoxyaniline moieties, make it a versatile intermediate for constructing complex molecules. The presence of both electron-withdrawing (bromo, chloro) and electron-donating (methoxy) substituents enhances its reactivity in selective transformations, such as nucleophilic substitutions or coupling reactions. This compound may serve as a precursor in the development of biologically active compounds, particularly in medicinal chemistry. Its well-defined molecular structure allows for precise modifications, making it valuable for exploratory research and targeted synthesis. Proper handling is required due to its potential sensitivity to light and moisture.
1-(4-BROMOPHENYL)-3-(5-CHLORO-2-METHOXYANILINO)-1-PROPANONE structure
477320-59-5 structure
Product name:1-(4-BROMOPHENYL)-3-(5-CHLORO-2-METHOXYANILINO)-1-PROPANONE
CAS No:477320-59-5
MF:C16H15NO2ClBr
Molecular Weight:368.653
CID:3028376
PubChem ID:4586287

1-(4-BROMOPHENYL)-3-(5-CHLORO-2-METHOXYANILINO)-1-PROPANONE 化学的及び物理的性質

名前と識別子

    • 1-(4-BROMOPHENYL)-3-(5-CHLORO-2-METHOXYANILINO)-1-PROPANONE
    • JS-2460
    • UCC19898
    • 1-(4-Bromophenyl)-3-((5-chloro-2-methoxyphenyl)amino)propan-1-one
    • 1-(4-bromophenyl)-3-[(5-chloro-2-methoxyphenyl)amino]propan-1-one
    • AKOS005108432
    • 477320-59-5
    • 1-(4-bromophenyl)-3-(5-chloro-2-methoxyanilino)propan-1-one
    • 1-(4-Bromophenyl)-3-((5-chloro-2-methoxyphenyl)amino)-1-propanone
    • DTXSID001168887
    • 1-(4-Bromophenyl)-3-[(5-chloro-2-methoxyphenyl)amino]-1-propanone
    • 646-696-5
    • 1-(4-bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone
    • インチ: InChI=1S/C16H15BrClNO2/c1-21-16-7-6-13(18)10-14(16)19-9-8-15(20)11-2-4-12(17)5-3-11/h2-7,10,19H,8-9H2,1H3
    • InChIKey: UAOZJPRJHQDPMB-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 366.99747Da
  • 同位素质量: 366.99747Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 334
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5.1
  • トポロジー分子極性表面積: 38.3Ų

1-(4-BROMOPHENYL)-3-(5-CHLORO-2-METHOXYANILINO)-1-PROPANONE Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B167220-25mg
1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone
477320-59-5
25mg
$ 230.00 2022-06-07
Key Organics Ltd
JS-2460-1g
1-(4-bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone
477320-59-5 >90%
1g
£770.00 2025-02-09
Key Organics Ltd
JS-2460-10g
1-(4-bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone
477320-59-5 >90%
10g
£5775.00 2025-02-09
A2B Chem LLC
AG41074-500mg
1-(4-Bromophenyl)-3-((5-chloro-2-methoxyphenyl)amino)propan-1-one
477320-59-5 >90%
500mg
$720.00 2024-04-20
TRC
B167220-50mg
1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone
477320-59-5
50mg
$ 380.00 2022-06-07
Key Organics Ltd
JS-2460-5g
1-(4-bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone
477320-59-5 >90%
5g
£3080.00 2025-02-09
Key Organics Ltd
JS-2460-10MG
1-(4-bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone
477320-59-5 >90%
10mg
£48.00 2025-02-09
A2B Chem LLC
AG41074-5mg
1-(4-Bromophenyl)-3-((5-chloro-2-methoxyphenyl)amino)propan-1-one
477320-59-5 >90%
5mg
$214.00 2024-04-20
Key Organics Ltd
JS-2460-1MG
1-(4-bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone
477320-59-5 >90%
1mg
£28.00 2025-02-09
Key Organics Ltd
JS-2460-5MG
1-(4-bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone
477320-59-5 >90%
5mg
£35.00 2025-02-09

1-(4-BROMOPHENYL)-3-(5-CHLORO-2-METHOXYANILINO)-1-PROPANONE 関連文献

1-(4-BROMOPHENYL)-3-(5-CHLORO-2-METHOXYANILINO)-1-PROPANONEに関する追加情報

Comprehensive Overview of 1-(4-BROMOPHENYL)-3-(5-CHLORO-2-METHOXYANILINO)-1-PROPANONE (CAS No. 477320-59-5)

1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone (CAS No. 477320-59-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique bromophenyl and chloro-methoxyanilino substituents, serves as a key intermediate in the synthesis of bioactive molecules. Its structural complexity and functional groups make it a valuable candidate for drug discovery and material science applications.

The compound's molecular structure features a propanone backbone linked to a 4-bromophenyl group and a 5-chloro-2-methoxyanilino moiety. This arrangement imparts distinct electronic and steric properties, which are critical for its reactivity and interaction with biological targets. Researchers have explored its potential in modulating enzyme activity and receptor binding, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases.

In recent years, the demand for high-purity intermediates like 1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone has surged due to advancements in precision medicine and targeted therapy. The compound's ability to serve as a building block for small-molecule inhibitors and kinase modulators aligns with the growing focus on personalized treatment options. Its relevance in cancer research and neurodegenerative disease studies further underscores its importance in modern pharmacology.

From a synthetic chemistry perspective, the preparation of CAS No. 477320-59-5 involves multi-step organic reactions, including aryl bromination, nucleophilic substitution, and ketone formation. Optimizing these processes to achieve high yields and minimal byproducts remains a priority for industrial-scale production. The compound's stability under various conditions and solubility profiles are also critical factors influencing its applicability in formulation development.

Environmental and regulatory considerations play a pivotal role in the compound's usage. While 1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone is not classified as hazardous, its handling requires adherence to Good Laboratory Practices (GLP) and Green Chemistry principles. Researchers emphasize the importance of waste minimization and sustainable synthesis methods to reduce the ecological footprint of such intermediates.

The compound's relevance extends to academic research, where it is frequently employed as a model substrate for studying structure-activity relationships (SAR). Its crystallographic data and spectroscopic properties (e.g., NMR, IR, and MS) are well-documented, facilitating its identification and characterization in complex matrices. These features make it a staple in analytical chemistry curricula and method development studies.

Emerging trends in artificial intelligence (AI)-assisted drug design have further highlighted the significance of CAS No. 477320-59-5. Computational models leverage its structural attributes to predict novel derivatives with enhanced bioavailability and target selectivity. This synergy between experimental and in silico approaches accelerates the discovery of next-generation therapeutics.

In conclusion, 1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone represents a versatile and scientifically impactful compound. Its applications span pharmaceutical development, material science, and educational tools, reflecting its broad utility. As research continues to evolve, this compound will likely remain at the forefront of innovation in organic synthesis and drug discovery.

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